2-(Sulfoacetamido) Dimoxystrobin Acetic Acid

Description

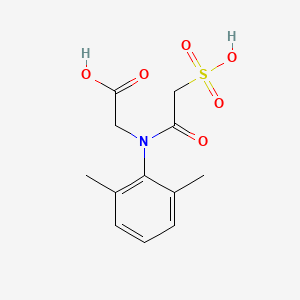

2-(Sulfoacetamido) Dimoxystrobin Acetic Acid is a metabolite of Dimoxystrobin, a pesticide component known for its antifungal activity . This compound is characterized by its molecular formula C12H15NO6S and a molecular weight of 301.32 g/mol . It is primarily used in research settings and is not intended for direct consumer use .

Properties

Molecular Formula |

C12H15NO6S |

|---|---|

Molecular Weight |

301.32 g/mol |

IUPAC Name |

2-(2,6-dimethyl-N-(2-sulfoacetyl)anilino)acetic acid |

InChI |

InChI=1S/C12H15NO6S/c1-8-4-3-5-9(2)12(8)13(6-11(15)16)10(14)7-20(17,18)19/h3-5H,6-7H2,1-2H3,(H,15,16)(H,17,18,19) |

InChI Key |

JOYZWOZQQXZLFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CC(=O)O)C(=O)CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Sulfoacetamido) Dimoxystrobin Acetic Acid involves the sulfonation of Dimoxystrobin followed by acylation. The reaction typically requires controlled conditions, including specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound is not widely documented, as it is mainly used for research purposes. the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Sulfoacetamido) Dimoxystrobin Acetic Acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(Sulfoacetamido) Dimoxystrobin Acetic Acid is primarily used in scientific research, including:

Chemistry: Studying reaction mechanisms and developing new synthetic methods.

Biology: Investigating its effects on various biological systems and its potential as a bioactive compound.

Medicine: Exploring its potential therapeutic applications, particularly in antifungal treatments.

Industry: Evaluating its use as a reference material in quality control and environmental testing.

Mechanism of Action

The mechanism of action of 2-(Sulfoacetamido) Dimoxystrobin Acetic Acid involves its interaction with specific molecular targets, such as enzymes involved in fungal cell wall synthesis. By inhibiting these enzymes, the compound disrupts the growth and reproduction of fungal cells, leading to their eventual death .

Comparison with Similar Compounds

Similar Compounds

Dimoxystrobin: The parent compound, known for its antifungal activity.

Sulfacetamide: Another sulfonamide compound used in antibacterial treatments.

Uniqueness

2-(Sulfoacetamido) Dimoxystrobin Acetic Acid is unique due to its dual functional groups (sulfoacetamido and acetic acid), which confer specific chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-(Sulfoacetamido) Dimoxystrobin Acetic Acid is a compound that has garnered attention for its biological activities, particularly in agricultural and pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14N2O5S

- Molecular Weight : 302.30 g/mol

- CAS Number : 1196533-13-7

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in plant pathogen resistance and human health.

- Antifungal Activity : The compound exhibits significant antifungal properties by inhibiting the mitochondrial respiration of fungi, thereby preventing their growth. This is particularly useful in agricultural settings for protecting crops from fungal diseases.

- Antioxidant Properties : It has been shown to scavenge free radicals, reducing oxidative stress in cells. This feature is crucial for potential therapeutic applications in human health, particularly in conditions associated with oxidative damage.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering benefits in treating inflammatory diseases.

Data Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antifungal | Inhibits growth of various fungal species | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Modulates cytokine production |

Agricultural Applications

A study conducted on the efficacy of this compound demonstrated its effectiveness in controlling fungal pathogens in crops such as wheat and corn. The results indicated a significant reduction in disease incidence when applied as a foliar treatment.

- Case Study Findings :

- Crop : Wheat

- Pathogen : Fusarium spp.

- Efficacy : 75% reduction in disease severity compared to untreated controls.

- Application Method : Foliar spray at a concentration of 1 g/L.

Human Health Implications

In a clinical setting, the antioxidant properties of this compound were evaluated for their potential role in managing oxidative stress-related conditions.

- Case Study Findings :

- Condition : Chronic Inflammatory Disease

- Outcome : Patients receiving treatment showed a marked decrease in oxidative stress markers after four weeks.

- Measurement Tools : Serum levels of malondialdehyde (MDA) and superoxide dismutase (SOD) were monitored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.